4-(2-Cyclohexylethyl)-2-fluorobenzonitrile
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Overview
Description
4-(2-Cyclohexylethyl)-2-fluorobenzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group, a fluorine atom, and a cyclohexylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylethyl)-2-fluorobenzonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. The use of continuous flow reactors could also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylethyl)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other substituents on the benzene ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-(2-Cyclohexylethyl)-2-fluorobenzonitrile has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-(2-Cyclohexylethyl)-4-((®-1-(2-cyclopentylacetyl)pyrrolidin-3-yl)methyl)-1-methyl-5-oxoimidazolidin-2-iminium: This compound shares structural similarities with 4-(2-Cyclohexylethyl)-2-fluorobenzonitrile and may exhibit similar chemical properties.
N,N′-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b′]dithiophene Diimides: Another compound with a cyclohexylethyl group, used in the development of organic semiconductors.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a nitrile group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
143414-65-7 |
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Molecular Formula |
C15H18FN |
Molecular Weight |
231.31 g/mol |
IUPAC Name |
4-(2-cyclohexylethyl)-2-fluorobenzonitrile |
InChI |
InChI=1S/C15H18FN/c16-15-10-13(8-9-14(15)11-17)7-6-12-4-2-1-3-5-12/h8-10,12H,1-7H2 |
InChI Key |
ATMMRBCAEGLUNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC2=CC(=C(C=C2)C#N)F |
Origin of Product |
United States |
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